Chiral Purity Defines Downstream Stereochemical Outcome vs. (S)-Enantiomer
The procurement of the (R)-enantiomer (CAS 1049740-12-6) is non-negotiable for projects requiring (R)-configured products, as using the (S)-enantiomer (CAS 1217651-48-3) will invert the stereochemistry of the final compound, leading to pharmacological failure . The target is supplied as a single enantiomer with a defined R configuration at the C-2 position, confirmed by its CAS assignment distinct from the (S)-enantiomer [1]. This is a binary, qualitative difference with critical quantitative implications for biological activity, where even 1% of the opposite enantiomer can significantly alter a drug's potency or safety profile.
| Evidence Dimension | Absolute Configuration at C-2 |
|---|---|
| Target Compound Data | (R)-configuration (CAS 1049740-12-6) |
| Comparator Or Baseline | (S)-configuration (CAS 1217651-48-3) |
| Quantified Difference | Opposite enantiomer; no chiral HPLC data available publicly for direct comparison |
| Conditions | Defined by CAS registry and supplier product specifications |
Why This Matters
Procurement of the wrong enantiomer guarantees a different molecule with a different biological profile, making correct selection the first step in reproducible research.
- [1] Chemical-suppliers.eu. (n.d.). Search for Chemicals: (R)-alpha-(2-fluorobenzyl)-proline-HCl vs (S)-alpha-(2-fluorobenzyl)-proline-HCl. View Source
